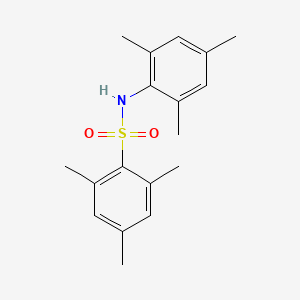

2,4,6-trimethyl-N-(2,4,6-trimethylphenyl)benzenesulfonamide

Beschreibung

Its molecular formula is inferred as C₁₈H₁₉NO₂S, with a molecular weight of 313.41 g/mol. Each aromatic ring contains three methyl substituents, enhancing steric bulk and lipophilicity. While direct physicochemical data (e.g., melting point, solubility) are unavailable in the evidence, structural analogs suggest moderate stability and low aqueous solubility due to hydrophobic substituents .

Biological Relevance The compound is identified as a phytochemical in seagrass (Enhalus acoroides), though its specific biological role remains uncharacterized .

Eigenschaften

IUPAC Name |

2,4,6-trimethyl-N-(2,4,6-trimethylphenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO2S/c1-11-7-13(3)17(14(4)8-11)19-22(20,21)18-15(5)9-12(2)10-16(18)6/h7-10,19H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCPZYFLRLZAUCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=C(C=C(C=C2C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-trimethyl-N-(2,4,6-trimethylphenyl)benzenesulfonamide typically involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 2,4,6-trimethylaniline. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of 2,4,6-trimethyl-N-(2,4,6-trimethylphenyl)benzenesulfonamide follows similar synthetic routes but may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, is common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

2,4,6-trimethyl-N-(2,4,6-trimethylphenyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The methyl groups on the benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Nitro or halogenated derivatives, depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

2,4,6-trimethyl-N-(2,4,6-trimethylphenyl)benzenesulfonamide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of sulfonamide-based pharmaceuticals.

Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2,4,6-trimethyl-N-(2,4,6-trimethylphenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor sites. This interaction can disrupt normal cellular processes, leading to the desired therapeutic or biological effect.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares key structural and functional attributes of 2,4,6-trimethyl-N-(2,4,6-trimethylphenyl)benzenesulfonamide with analogous sulfonamides:

Key Structural and Functional Differences

Substituent Effects on Reactivity and Binding Trifluoromethyl vs. Trimethylphenyl (m-3M3FBS vs. Target Compound): The trifluoromethyl (-CF₃) group in m-3M3FBS is strongly electron-withdrawing, enhancing electrophilicity and receptor binding affinity. Methoxy Group (GSK 137647): The 4-methoxy substituent in GSK 137647 increases polarity and hydrogen-bonding capacity, favoring interactions with hydrophilic residues in the FFA4 receptor .

Biological Activity Apoptosis Induction (m-3M3FBS): m-3M3FBS activates PLC, triggering inositol-3-phosphate (IP₃) production and cytosolic Ca²⁺ release, leading to mitochondrial membrane permeabilization and apoptosis . The target compound lacks the trifluoromethyl group critical for PLC activation, suggesting divergent mechanisms. Receptor Selectivity (GSK 137647): GSK 137647’s methoxy group confers selectivity for FFA4 over other free fatty acid receptors (FFA1/FFA2/FFA3), highlighting the role of substituent polarity in receptor discrimination .

Synthetic Applications Fluorinated Derivatives (): N-Fluoro derivatives serve as fluorinating agents in radical reactions, leveraging the sulfonamide’s stability under mild conditions. The target compound’s non-fluorinated structure precludes such applications .

Physicochemical Properties

- Lipophilicity:

The trifluoromethyl group in m-3M3FBS increases logP (~3.5 predicted) compared to the target compound (~4.2 predicted due to dual trimethylphenyl groups), affecting bioavailability and tissue distribution . - Melting Points:

m-3M3FBS melts at 114–118°C, while GSK 137647 (data unavailable) likely has a lower melting point due to reduced symmetry .

Research Findings and Implications

Pharmacological Potential The target compound’s phytochemical origin suggests unexplored bioactivity, possibly in metabolic regulation (e.g., antidiabetic effects) .

Mechanistic Divergence

Unlike m-3M3FBS, the target compound’s lack of a trifluoromethyl group may prevent PLC activation, redirecting its mechanism toward alternative pathways (e.g., antioxidant or anti-inflammatory effects).

Synthetic Challenges The steric bulk of dual trimethylphenyl groups complicates synthetic modifications, necessitating advanced catalysis or protecting-group strategies for derivatization.

Biologische Aktivität

2,4,6-Trimethyl-N-(2,4,6-trimethylphenyl)benzenesulfonamide is a sulfonamide derivative characterized by a complex structure that includes multiple methyl groups. This unique configuration influences its solubility and biological activity. The compound has garnered attention in various fields, particularly in medicinal chemistry and pharmacology, due to its potential therapeutic applications.

- Molecular Formula : C18H23NO2S

- Molecular Weight : 313.43 g/mol

- CAS Number : 313688-33-4

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The sulfonamide group allows it to mimic natural substrates, facilitating enzyme inhibition or receptor blockage. This interaction can disrupt normal cellular processes, leading to various therapeutic effects.

Anti-inflammatory Effects

Studies have suggested that sulfonamide derivatives can possess anti-inflammatory properties. The compound's structure may contribute to its ability to modulate inflammatory pathways, potentially making it useful in treating conditions characterized by inflammation.

Vascular Reactivity

A notable study evaluated the effects of a related compound (m-3M3FBS) on vascular smooth muscle cells. It was found to activate phospholipase C (PLC), stimulating apoptosis in smooth muscle cells and increasing vascular reactivity. This suggests potential applications in conditions like septic shock where vascular function is compromised .

Research Findings and Case Studies

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2,4,6-trimethyl-N-phenylbenzenesulfonamide | Fewer methyl groups | Lower reactivity compared to the target compound |

| 2,4,6-trimethyl-N,N-diphenylbenzenesulfonamide | Additional phenyl groups | Altered steric and electronic properties affecting biological activity |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,4,6-trimethyl-N-(2,4,6-trimethylphenyl)benzenesulfonamide, considering steric hindrance from the trimethylphenyl groups?

- Methodological Answer : The synthesis typically involves a nucleophilic substitution reaction between 2,4,6-trimethylbenzenesulfonyl chloride and 2,4,6-trimethylaniline. Due to steric hindrance from the bulky trimethyl groups, reaction conditions must be carefully optimized:

- Use polar aprotic solvents (e.g., DMF or THF) to enhance solubility and reactivity.

- Employ elevated temperatures (80–100°C) and prolonged reaction times (24–48 hours) to overcome kinetic barriers.

- Monitor progress via TLC or HPLC to ensure completion .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer : A combination of techniques is recommended:

- NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm substitution patterns and assess steric effects.

- FT-IR for identifying sulfonamide functional groups (S=O stretching at ~1150–1300 cm⁻¹).

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- X-ray crystallography (if single crystals are obtainable) to resolve steric crowding and confirm spatial arrangement .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal stability : Use differential scanning calorimetry (DSC) to determine decomposition temperatures.

- Photostability : Expose samples to UV light (e.g., 365 nm) and monitor degradation via HPLC.

- Humidity testing : Store samples at 40°C/75% relative humidity for 4 weeks, analyzing changes in purity .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this sulfonamide in novel catalytic systems?

- Methodological Answer :

- Perform density functional theory (DFT) calculations to model transition states and identify rate-limiting steps in reactions (e.g., coupling or functionalization).

- Use molecular dynamics (MD) simulations to assess steric interactions in solution-phase reactions.

- Validate predictions with isotopic labeling (e.g., ¹⁵N or ²H) to trace reaction pathways experimentally .

Q. How can solubility limitations of this hydrophobic sulfonamide be addressed in aqueous reaction systems?

- Methodological Answer :

- Co-solvent systems : Test mixtures of water with DMSO or ethanol (10–20% v/v) to enhance solubility while maintaining reaction efficiency.

- Surfactant-assisted dispersion : Use micellar catalysts (e.g., CTAB) to create pseudo-homogeneous conditions.

- pH adjustment : Ionize the sulfonamide group by working in basic conditions (pH >10), though this may compromise stability .

Q. What experimental design principles minimize variability in synthesizing derivatives of this compound?

- Methodological Answer : Apply factorial design of experiments (DoE) :

- Screen critical factors (e.g., temperature, solvent ratio, catalyst loading) using a 2³ factorial matrix.

- Analyze interactions between variables via response surface methodology (RSM).

- Optimize conditions using a central composite design to achieve >95% yield reproducibility .

Q. How should researchers resolve contradictions in reported biological activity data for this sulfonamide?

- Methodological Answer :

- Meta-analysis : Aggregate data from multiple studies, adjusting for variables like assay type (e.g., enzyme inhibition vs. cellular uptake).

- Orthogonal validation : Confirm activity using alternative assays (e.g., SPR for binding affinity vs. fluorescence-based activity screens).

- Structural analogs : Synthesize and test derivatives to isolate structure-activity relationships (SAR) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.